molecular formula C25H22N2O2 B11656665 N-(4-ethylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-(4-ethylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11656665
M. Wt: 382.5 g/mol
InChI Key: SOSUYIKRMPRVBC-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide” typically involves multi-step organic reactions. One common method includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carboxamide group, resulting in the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

Medicine

    Pharmaceuticals: Used in the development of drugs for treating malaria, tuberculosis, and other infectious diseases.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide” involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: It may inhibit enzymes involved in DNA replication or protein synthesis.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Used as an antiprotozoal and antirheumatic agent.

Uniqueness

“N-(4-ethylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O2/c1-3-17-11-13-19(14-12-17)26-25(28)22-16-24(18-7-6-8-20(15-18)29-2)27-23-10-5-4-9-21(22)23/h4-16H,3H2,1-2H3,(H,26,28)

InChI Key

SOSUYIKRMPRVBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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